N-(tert-butyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride N-(tert-butyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1046495-78-6
VCID: VC6192077
InChI: InChI=1S/C9H17N3O2S.ClH/c1-6-8(7(2)11-10-6)15(13,14)12-9(3,4)5;/h12H,1-5H3,(H,10,11);1H
SMILES: CC1=C(C(=NN1)C)S(=O)(=O)NC(C)(C)C.Cl
Molecular Formula: C9H18ClN3O2S
Molecular Weight: 267.77

N-(tert-butyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride

CAS No.: 1046495-78-6

Cat. No.: VC6192077

Molecular Formula: C9H18ClN3O2S

Molecular Weight: 267.77

* For research use only. Not for human or veterinary use.

N-(tert-butyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride - 1046495-78-6

Specification

CAS No. 1046495-78-6
Molecular Formula C9H18ClN3O2S
Molecular Weight 267.77
IUPAC Name N-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide;hydrochloride
Standard InChI InChI=1S/C9H17N3O2S.ClH/c1-6-8(7(2)11-10-6)15(13,14)12-9(3,4)5;/h12H,1-5H3,(H,10,11);1H
Standard InChI Key CGJMYWVMOOJLIE-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1)C)S(=O)(=O)NC(C)(C)C.Cl

Introduction

Chemical Identity and Structural Properties

N-(tert-Butyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride belongs to the pyrazole sulfonamide class, distinguished by a sulfonamide group (-SO₂NH-) attached to the pyrazole ring at position 4. The tert-butyl group at the N-terminal enhances steric bulk and lipophilicity, potentially influencing binding interactions in biological systems .

Table 1: Key Chemical Properties

PropertyValue/DescriptionSource
CAS No.1046495-78-6
Molecular FormulaC₉H₁₈ClN₃O₂S
Molecular Weight267.77 g/mol
SMILESCC1=C(C(=NN1)C)S(=O)(=O)NC(C)(C)C.Cl
InChI KeyZVUFXVOWXLBOGH-UHFFFAOYSA-N
Purity>98% (typical for research-grade material)

The hydrochloride salt form improves solubility in aqueous media, a critical factor for in vitro assays. Computational analyses predict a collision cross-section (CCS) of 154.8 Ų for the [M+H]+ adduct, suggesting moderate molecular size and polarity .

Synthesis and Structural Optimization

The synthesis of pyrazole sulfonamides typically involves reacting pyrazole sulfonyl chlorides with amines under basic conditions. For N-(tert-butyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride, a plausible route includes:

  • Sulfonation: 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride is prepared via chlorosulfonation of the parent pyrazole.

  • Amination: Reaction with tert-butyl amine in the presence of a base (e.g., potassium tert-butoxide) in tetrahydrofuran (THF).

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
SulfonationChlorosulfonic acid, 0–5°C, 2–4 hrs60–75%
Aminationtert-Butyl amine, KOtBu, THF, rt, 12 hrs50–65%
Salt Form.HCl (gaseous), diethyl ether, 0°C>90%

Similar protocols have been validated for structurally related compounds, such as N-methyl-1-(1-allyl-3,5-dimethyl-1H-pyrazol-4-yl)-methanamine derivatives . Modifications in the amine component (e.g., substituting tert-butyl with isopropyl or allyl groups) enable diversification of the sulfonamide library .

Pharmacological Significance and Mechanistic Insights

Although direct biological data for N-(tert-butyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride are scarce, related pyrazole sulfonamides exhibit notable pharmacological activities:

Antiproliferative Activity

Pyrazole sulfonamides demonstrate cytotoxicity against cancer cell lines by inhibiting tubulin polymerization or disrupting kinase signaling . For example, N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide showed IC₅₀ values of <1 µM in leukemia models . The tert-butyl group in the target compound may enhance membrane permeability, potentiating similar effects.

Research Applications and Future Directions

Proteomics and Target Identification

N-(tert-Butyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride is utilized in proteomics to study protein-sulfonamide interactions, particularly in enzyme inhibition assays. Its high purity (>98%) ensures minimal interference in mass spectrometry-based analyses.

Drug Discovery Scaffold

The compound’s modular structure allows for iterative optimization. Key strategies include:

  • Substituent Variation: Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at position 4 of the pyrazole ring to enhance binding affinity .

  • Salt Forms: Exploring alternative counterions (e.g., mesylate, tosylate) to modulate solubility and bioavailability.

Table 3: Comparative Analysis of Pyrazole Sulfonamide Derivatives

CompoundMolecular WeightlogPKey Activity
Target Compound267.771.21*Proteomics research
N-[3-(4-Chloro...butyl] (Y504-5164)359.881.21Antiparasitic screening
N-[3-(4-Chloro...butyl] (Y504-5292)387.931.56Kinase inhibition

*Predicted value based on analog data .

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